N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide
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Overview
Description
“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is a chemical compound with the molecular formula C20H24N4O5. It is also known by other names such as “N6-CBZ-L-lysine”, “N-epsilon-carbobenzyloxy-L-lysine”, and "N6-benzyloxycarbonyl-L-lysine" . It is used as a substrate for bromelain .
Synthesis Analysis
The synthesis of “N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” involves the polymerization of N-carboxyanhydrides (NCA). The optimal polymerization conditions were investigated combining high-vacuum and low-temperature for the NCAs .Molecular Structure Analysis
The molecular weight of “N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is 400.4 g/mol. The SMILES notation for this compound isNC@@HOCC1=CC=CC=C1)C(O)=O
. Chemical Reactions Analysis
“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is a substrate for trypsin-like enzymes and granule-associated serine esterases . It is also used in the study of the pH dependence of the trypsin-catalyzed hydrolysis .Physical And Chemical Properties Analysis
“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is a highly sensitive substrate for trypsin-like enzymes and granule-associated serine esterase . The melting point of this compound is 259°C (decomposition) .Scientific Research Applications
Biochemical Reagents
“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research.
Amino Acids
This compound is classified under amino acids . Amino acids are the building blocks of proteins and play a key role in many biological processes. They can be used in research to study protein structure and function, and to develop new therapeutic strategies.
Substrates
“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is also used as a substrate . Substrates are molecules upon which enzymes act. By studying the interaction between enzymes and their substrates, researchers can gain insights into enzyme mechanisms, kinetics, and regulation.
Trypsin-like Enzymes
This compound is a highly sensitive substrate for trypsin-like enzymes . Trypsin-like enzymes are a group of proteases that cleave peptide bonds in proteins. They are involved in many biological processes, including digestion, immune response, and cell signaling. This makes “N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” useful in studying these enzymes.
Granule-associated Serine Esterase
“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is also a highly sensitive substrate for granule-associated serine esterase . Granule-associated serine esterases are enzymes that are stored in cellular granules and released upon cell activation. They are involved in various biological processes, including inflammation and immune response.
Stable Isotopes
This compound is classified under stable isotopes . Stable isotopes are non-radioactive isotopes of elements. They are used in a wide range of applications, including tracer studies in biology and medicine, paleoclimatology, and geochemistry.
Mechanism of Action
Target of Action
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is primarily targeted towards trypsin-like enzymes and granule-associated serine esterases . These enzymes play a crucial role in various biological processes, including digestion and immune response.
Mode of Action
The compound acts as a substrate for these enzymes . It undergoes enzymatic cleavage, leading to the release of p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, making this compound useful in enzyme assays.
Result of Action
The primary result of the action of N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is the cleavage of the compound by its target enzymes, leading to the release of p-nitroaniline . This can be used to measure the activity of the enzymes, providing valuable information about biological processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c21-18(19(25)23-16-9-11-17(12-10-16)24(27)28)8-4-5-13-22-20(26)29-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,26)(H,23,25)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWDWRCPARCIQ-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide |
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